Product packaging for Beryllium nitrate(Cat. No.:CAS No. 13597-99-4)

Beryllium nitrate

Cat. No.: B086493
CAS No.: 13597-99-4
M. Wt: 133.02 g/mol
InChI Key: RFVVBBUVWAIIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Beryllium Chemistry in Advanced Scientific Domains

Beryllium, a lightweight alkaline earth metal, possesses a unique combination of properties that make it and its compounds valuable in a variety of high-tech and advanced scientific fields. sciencenotes.orgsamaterials.comepa.govscienceinschool.org Its low density, high melting point, exceptional stiffness, and transparency to X-rays are key to its applications. sciencenotes.orgscienceinschool.org Beryllium and its compounds are utilized in the aerospace and defense industries for structural components in satellites, aircraft, and missiles. samaterials.comscienceinschool.orgrsc.org In the nuclear industry, beryllium serves as a neutron reflector and moderator in reactors. sciencenotes.orgsamaterials.comrsc.org The electronics sector employs beryllium-copper alloys for their enhanced electrical and thermal conductivity in components like electrical connectors and switches. scienceinschool.orgrsc.org

Beryllium nitrate (B79036), as a specific compound, is a highly water-soluble crystalline beryllium source. americanelements.com It serves as a precursor for the synthesis of other beryllium compounds and for the production of ultra-high purity materials, catalysts, and nanoscale materials. americanelements.comevitachem.com It is also used as a chemical reagent and a hardener for gas mantles. nih.govdcceew.gov.au The study of beryllium compounds like beryllium nitrate is crucial for understanding their potential applications and for developing new materials with tailored properties.

Historical Trajectories and Evolution of this compound Research

The discovery of beryllium dates back to 1798 by Nicholas Louis Vauquelin, who identified it as a new element in beryl (B75158) and emerald. rsc.org The isolation of beryllium metal was later achieved in 1828. rsc.org A pivotal moment in the history of beryllium's contribution to science was its role in the discovery of the neutron in 1932 by James Chadwick, who used beryllium as a target for alpha particles. scienceinschool.orgrsc.org

Research into this compound has evolved alongside the broader understanding of beryllium chemistry. Early research focused on its basic synthesis and properties. For instance, the tetrahydrate form is produced by reacting beryllium oxide or hydroxide (B78521) with dilute nitric acid. wikipedia.org More advanced synthesis methods for the anhydrous form, involving the reaction of beryllium chloride with dinitrogen tetroxide in ethyl acetate (B1210297), were developed later. evitachem.comwikipedia.org This reaction produces an adduct, Be(NO₃)₂(N₂O₄), which upon heating yields anhydrous this compound. evitachem.comwikipedia.org

Further research has delved into the complex structures and reactions of this compound. Studies have identified the formation of basic this compound, Be₄O(NO₃)₆, upon further heating of the anhydrous form. wikipedia.orgresearchgate.net The crystal structures of complex this compound compounds, such as dinitrosonium tetranitratoberyllate, (NO)₂[Be(NO₃)₄], have been determined through X-ray diffraction, revealing intricate coordination geometries. researchgate.netresearchgate.net Modern research continues to explore the synthesis, characterization, and application of this compound and its derivatives, often employing advanced analytical and computational techniques. researchgate.netemory.eduacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula BeN2O6<br>Be(NO3)2<br>BeN2O6 B086493 Beryllium nitrate CAS No. 13597-99-4

Properties

IUPAC Name

beryllium;dinitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Be.2NO3/c;2*2-1(3)4/q+2;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVVBBUVWAIIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Be+2].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065555
Record name Beryllium nitrate (Be(NO3)2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beryllium nitrate is a white to pale yellow crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities of the material are involved or the material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used in chemical analysis., White to yellow solid in various forms; Soluble in water; [ICSC] White odorless solid; Insoluble in water; [MSDSonline], WHITE-TO-YELLOW SOLID IN VARIOUS FORMS.
Record name BERYLLIUM NITRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2613
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Beryllium nitrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3903
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BERYLLIUM NITRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Soluble in water, Soluble in alcohol, Solubility in water: very good
Record name BERYLLIUM NITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1431
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BERYLLIUM NITRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.56 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.56 at 20 °C (solid), 1.6 g/cm³
Record name BERYLLIUM NITRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2613
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BERYLLIUM NITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1431
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BERYLLIUM NITRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

White solid, White to faintly yellowish, deliquescent mass

CAS No.

13597-99-4(anhydrous); 7787-55-5(trihydrate), 13597-99-4
Record name BERYLLIUM NITRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2613
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Beryllium nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitric acid, beryllium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Beryllium nitrate (Be(NO3)2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Beryllium nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.678
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BERYLLIUM NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VT1AXZ5LO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BERYLLIUM NITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1431
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BERYLLIUM NITRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

60 °C; decomposes at 100-200 °C, White to slightly yellow, deliquescent crystalline mass; mp: about 60 °C; very soluble in water, alcohol /Beryllium nitrate trihydrate/, 60 °C
Record name BERYLLIUM NITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1431
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BERYLLIUM NITRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Advanced Synthetic Methodologies for Beryllium Nitrate and Its Derivatives

Anhydrous Beryllium Nitrate (B79036) Synthesis Routes

The preparation of anhydrous beryllium nitrate is a complex process that necessitates non-aqueous conditions due to the compound's high susceptibility to hydrolysis.

Reaction Pathways Involving Beryllium Halides and Dinitrogen Tetroxide

The most common and well-documented method for synthesizing anhydrous this compound involves the reaction of a beryllium halide, typically beryllium chloride (BeCl₂), with dinitrogen tetroxide (N₂O₄). wikipedia.orgchemicalbook.comdtic.mil This reaction is generally carried out in a non-aqueous solvent, with ethyl acetate (B1210297) being a frequently used medium. chemicalbook.comnih.govresearchgate.net

BeCl₂ + 3 N₂O₄ → Be(NO₃)₂(N₂O₄) + 2 NOCl wikipedia.org

This intermediate adduct is then isolated and subjected to thermal decomposition under vacuum. chemicalbook.comdtic.mil Heating the adduct above 50°C (122°F) causes the evolution of dinitrogen tetroxide gas, yielding anhydrous this compound as a white powder. chemicalbook.comdtic.mil

Reaction Conditions for Anhydrous this compound Synthesis

Parameter Condition Rationale
Reactants Beryllium Chloride (BeCl₂), Dinitrogen Tetroxide (N₂O₄) Primary precursors for the formation of the nitrate salt.
Solvent Ethyl Acetate Provides a non-aqueous medium for the reaction. chemicalbook.comnih.gov
Temperature (Decomposition) > 50°C (in vacuum) To evolve N₂O₄ from the adduct and form anhydrous Be(NO₃)₂. chemicalbook.comdtic.mil

| Pressure | Vacuum | Facilitates the removal of volatile byproducts and N₂O₄ gas. chemicalbook.comdtic.mil |

Alternative Anhydrous this compound Preparation Techniques

An alternative, high-purity route to this compound involves a metathetical exchange reaction using silver nitrate (AgNO₃) and beryllium chloride in an aqueous medium. The reaction is as follows:

BeCl₂ + 2 AgNO₃ → Be(NO₃)₂ + 2 AgCl(s)

In this process, the insoluble silver chloride precipitates and is removed by filtration. The resulting this compound solution is then carefully dehydrated to yield the anhydrous form. This method avoids the use of hazardous dinitrogen tetroxide.

Another approach involves the use of pre-synthesized beryllium esterate complexes, such as [BeCl₂(EtOAc)₂]. These complexes exhibit higher reactivity towards N₂O₄ compared to beryllium chloride alone. researchgate.net The reaction forms ester adducts of this compound, which can then be processed to the anhydrous form. researchgate.net

Challenges and Refinements in Anhydrous this compound Synthesis

A significant challenge in the dinitrogen tetroxide route is the complete removal of the ethyl acetate solvent from the final product, which has proven to be problematic. researchgate.net The presence of residual solvent can affect the purity and properties of the anhydrous this compound.

Furthermore, anhydrous this compound is thermally unstable. Upon further heating to around 125°C (257°F), it decomposes to form basic this compound, [Be₄O(NO₃)₆], a volatile, colorless crystalline compound. chemicalbook.comdtic.mil This decomposition pathway presents a challenge for isolating the pure anhydrous salt. chemicalbook.comdtic.mil

Refinements to the synthesis have focused on improving the reactivity of the beryllium precursor. The use of beryllium esterates, which react more readily with N₂O₄, is one such refinement that can lead to cleaner reaction products. researchgate.net However, even with this modification, the subsequent removal of the ester ligands from the resulting nitrosyl salt can be difficult, leading to mixtures of this compound products upon thermal decomposition. researchgate.net

Hydrated this compound Synthesis and Solvation Effects

The synthesis of hydrated this compound is considerably more straightforward than its anhydrous counterpart and is typically performed in aqueous solutions.

Preparation of this compound Tetrahydrate

The most common hydrated form is this compound tetrahydrate, Be(H₂O)₄₂. wikipedia.org It is prepared by reacting beryllium oxide (BeO) or beryllium hydroxide (B78521) (Be(OH)₂) with nitric acid (HNO₃). wikipedia.orgiarc.fr The resulting solution is then evaporated to crystallize the tetrahydrate. wikipedia.org The reaction with beryllium hydroxide is as follows:

Be(OH)₂ + 2 HNO₃ + 2 H₂O → Be(H₂O)₄₂

X-ray diffraction studies have confirmed that the structure of the tetrahydrate consists of a tetrahedral [Be(H₂O)₄]²⁺ cation and nitrate anions. wikipedia.orgbritannica.com

Distinction in Synthesis Pathways for Anhydrous vs. Hydrated Forms

The fundamental distinction between the synthesis of anhydrous and hydrated this compound lies in the reaction environment and the nature of the precursors.

Anhydrous Synthesis: Requires strictly non-aqueous conditions to prevent hydrolysis, utilizing reactants like beryllium chloride and dinitrogen tetroxide in an organic solvent. chemicalbook.comnih.gov

Hydrated Synthesis: Employs aqueous solutions, reacting a beryllium base (oxide or hydroxide) with nitric acid. wikipedia.orgiarc.fr

A crucial difference is the effect of heat on the two forms. Heating the intermediate adduct in the anhydrous synthesis under vacuum yields the anhydrous salt. chemicalbook.com In stark contrast, heating this compound tetrahydrate does not result in the formation of anhydrous this compound. Instead, it decomposes at approximately 100°C (212°F) to yield beryllium hydroxide. wikipedia.orgnih.gov

Comparison of Synthetic Pathways

Feature Anhydrous this compound Hydrated this compound (Tetrahydrate)
Starting Materials BeCl₂, N₂O₄ wikipedia.orgchemicalbook.com BeO or Be(OH)₂, HNO₃ wikipedia.orgiarc.fr
Solvent Ethyl Acetate (non-aqueous) chemicalbook.comnih.gov Water (aqueous) wikipedia.org
Key Intermediate Be(NO₃)₂(N₂O₄) adduct wikipedia.org [Be(H₂O)₄]²⁺ in solution britannica.com
Effect of Heating Decomposes adduct to anhydrous salt chemicalbook.com Decomposes to Be(OH)₂ wikipedia.org

| Primary Challenge | Solvent removal, thermal instability chemicalbook.comresearchgate.net | N/A |

Synthesis of Basic this compound

Basic this compound, with the chemical formula Be₄O(NO₃)₆, is a notable covalent compound featuring a unique molecular structure. dacollege.org This structure consists of a central oxygen atom tetrahedrally coordinated to four beryllium atoms. researchgate.net These beryllium atoms are located at the corners of the tetrahedron, and six nitrate groups bridge the six edges of this tetrahedron. dacollege.orgresearchgate.net

A primary route for synthesizing basic this compound involves the thermal decomposition of anhydrous this compound or its adducts. wikipedia.orgresearchgate.net The process typically starts with the reaction of beryllium chloride with a mixture of dinitrogen tetroxide and ethyl acetate. researchgate.netosti.gov This reaction yields a pale, straw-colored crystalline adduct, Be(NO₃)₂(N₂O₄). wikipedia.orgosti.gov

When this adduct is heated in a vacuum, it undergoes a two-stage decomposition. osti.govdtic.mil

Formation of Anhydrous this compound: Above 50°C, dinitrogen tetroxide is rapidly evolved, leaving behind anhydrous this compound, Be(NO₃)₂, as a white, non-volatile powder. osti.govdtic.mil

Formation of Basic this compound: At approximately 125°C, the anhydrous this compound suddenly decomposes. osti.gov This decomposition releases dinitrogen tetroxide and a volatile beryllium compound that subsequently crystallizes from the gas phase as colorless crystals of basic this compound, Be₄O(NO₃)₆. osti.govdtic.mil

It is important to note that heating the hydrated form, this compound tetrahydrate (Be(H₂O)₄₂), does not yield the anhydrous form. Instead, it decomposes to beryllium hydroxide at 100°C. wikipedia.org The thermal decomposition of Group 2 nitrates generally produces the metal oxide, nitrogen dioxide, and oxygen. chemguide.co.uk The stability of these nitrates increases down the group, meaning they require higher temperatures to decompose. chemguide.co.ukmahidaacademy.org

Table 1: Thermal Decomposition Stages for Be₄O(NO₃)₆ Synthesis

Starting MaterialIntermediate ProductFinal ProductDecomposition TemperatureKey Observations
Be(NO₃)₂(N₂O₄)Anhydrous Be(NO₃)₂Be₄O(NO₃)₆> 50°C for the first stage, ~125°C for the second stage. osti.govEvolution of dinitrogen tetroxide at both stages. osti.govdtic.mil
Anhydrous Be(NO₃)₂-Be₄O(NO₃)₆~125°C. osti.govVolatile beryllium compound forms and crystallizes. osti.gov
This compound Tetrahydrate-Beryllium Hydroxide100°C. wikipedia.orgDoes not form basic this compound upon heating. wikipedia.org

The synthesis and structure of basic this compound are analogous to those of basic beryllium acetate, Be₄O(CH₃COO)₆. osti.govdtic.mil Both compounds share a similar tetrahedral structure with a central oxygen atom. dacollege.org Basic beryllium acetate can be prepared by evaporating beryllium hydroxide with acetic acid. dacollege.org

An alternative synthetic route for basic beryllium acetate involves the azeotropic distillation of aqueous this compound solutions. ansto.gov.au In this method, an aqueous solution of this compound is mixed with sodium acetate, acetic acid, and a solvent like n-propyl acetate. ansto.gov.au Refluxing the mixture allows for the removal of water via azeotropic distillation, leading to the formation of beryllium oxyacetate, which can then be crystallized. ansto.gov.au This strategy of converting the aquo-ion directly to the covalent basic carboxylate without first precipitating the hydroxide could, in principle, be adapted for the synthesis of basic this compound, although the nitrate is noted to be insoluble in most solvents, unlike the acetate. wikipedia.organsto.gov.au

Production Optimization and Purity Considerations in this compound Synthesis

Optimizing the production of this compound and its basic form requires careful control over reaction conditions to maximize yield and ensure high purity.

For the synthesis of anhydrous this compound via the dinitrogen tetroxide route, several parameters are critical:

Temperature: The decomposition of the Be(NO₃)₂(N₂O₄) adduct must be carefully controlled. While temperatures above 50°C are needed to remove the N₂O₄, exceeding the decomposition temperature of anhydrous Be(NO₃)₂ (around 125°C) can lead to the formation of beryllium oxide (BeO) as an impurity. osti.gov

Pressure: Conducting the decomposition under sub-atmospheric pressure can facilitate the removal of gaseous byproducts like dinitrogen tetroxide and prevent their reabsorption.

Solvent Purity: The ethyl acetate used in the initial synthesis must be rigorously dried to prevent hydrolysis of the reactants, which would lead to the formation of beryllium hydroxide and other impurities.

Purification of beryllium compounds is a significant challenge due to their toxicity. High-purity beryllium materials are often required for applications in nuclear reactors and aerospace. google.comslideshare.net Purification methods often involve solvent extraction techniques. google.comtandfonline.com For instance, impure beryllium hydroxide can be dissolved in ammonium (B1175870) bicarbonate solution and purified by extraction with a quaternary ammonium compound. tandfonline.com The beryllium is then recovered and can be precipitated as pure Be(OH)₂. tandfonline.com Adding chelating agents like ethylenediaminetetraacetic acid (EDTA) can help remove metal contaminants by forming soluble complexes. google.comtandfonline.com

Post-synthesis validation of purity and structure is crucial. Techniques such as X-ray diffraction (XRD) are used to confirm the crystal structure, while thermogravimetric analysis (TGA) helps determine decomposition thresholds.

Table 2: Purity and Optimization Parameters in this compound Synthesis

ParameterOptimal Condition/ConsiderationRationalePotential Impurities
Temperature 80–120°C for decomposition. Prevents over-decomposition to beryllium oxide. Beryllium Oxide (BeO)
Pressure Sub-atmospheric (0.1–0.5 atm). Facilitates removal of N₂O₄ gas. Unreacted N₂O₄
Solvent Purity Rigorously dried ethyl acetate. Avoids hydrolysis side reactions. Beryllium Hydroxide
Purification Method Solvent extraction with chelating agents. google.comtandfonline.comRemoves metallic impurities. google.comtandfonline.comMetal contaminants (e.g., Al, Fe), Silicon, Boron. google.comtandfonline.com

Crystallographic and Structural Elucidation of Beryllium Nitrate Species

Anhydrous Beryllium Nitrate (B79036) Crystalline Structure

Anhydrous beryllium nitrate, with the formula Be(NO₃)₂, is noted for its significant covalent character, a common feature among beryllium compounds due to the high charge density of the beryllium ion. qsstudy.com The synthesis of the anhydrous form is typically achieved through the thermal decomposition of the adduct Be(NO₃)₂·2N₂O₄, which is formed by reacting beryllium chloride with dinitrogen tetroxide in ethyl acetate (B1210297). qsstudy.comevitachem.comchemicalbook.com Upon heating, this adduct releases dinitrogen tetroxide to yield the colorless, anhydrous this compound. qsstudy.com

Despite its synthesis, the precise crystalline structure of anhydrous this compound has not been definitively elucidated. wikipedia.org It is known to be a colorless solid that is highly covalent. qsstudy.comwikipedia.org Further heating of the anhydrous salt to around 125°C leads to its decomposition into basic this compound, Be₄O(NO₃)₆. qsstudy.comchemicalbook.com

Structural Analysis of Dinitrosonium Tetranitratoberyllate, (NO)₂[Be(NO₃)₄]

Dinitrosonium tetranitratoberyllate, (NO)₂[Be(NO₃)₄], is an important precursor in the synthesis of other this compound compounds. researchgate.netresearchgate.net Its structure has been determined through single-crystal X-ray diffraction.

Unit Cell Parameters and Space Group Determination

The crystal structure of (NO)₂[Be(NO₃)₄] is orthorhombic. researchgate.netosti.goviaea.org The structure is composed of nitrosonium cations (NO⁺) and [Be(NO₃)₄]²⁻ anions. researchgate.netosti.gov Detailed crystallographic data indicate a space group of Fdd2, with eight formula units (Z=8) per unit cell. researchgate.netresearchgate.netosti.goviaea.org

Table 1: Crystallographic Data for (NO)₂[Be(NO₃)₄]

Parameter Value Source(s)
Crystal System Orthorhombic researchgate.netosti.goviaea.org
Space Group Fdd2 researchgate.netresearchgate.netosti.goviaea.org
a 13.471(4) Å researchgate.netresearchgate.netosti.gov
b 23.910(6) Å / 23.916(6) Å researchgate.netresearchgate.netosti.goviaea.org
c 6.229(2) Å researchgate.netresearchgate.netosti.goviaea.org
Z 8 researchgate.netresearchgate.netosti.goviaea.org

Beryllium Coordination Environment and Nitrate Ligand Denticity in [Be(NO₃)₄]²⁻

Within the [Be(NO₃)₄]²⁻ anion, the central beryllium atom exhibits a tetrahedral coordination environment. researchgate.netosti.gov It is bonded to four oxygen atoms, each from a different nitrate group. The nitrate ligands in this complex are monodentate, meaning each nitrate group binds to the beryllium ion through only one of its oxygen atoms. researchgate.netosti.govbyjus.com The Be-O bond distances are reported to be in the range of 1.627-1.641(9) Å. researchgate.netresearchgate.netosti.goviaea.org

Crystalline Structure of Basic Beryllium Oxonitrate, Be₄O(NO₃)₆

Basic beryllium oxonitrate, Be₄O(NO₃)₆, is formed from the thermal decomposition of dinitrosonium tetranitratoberyllate or anhydrous this compound. qsstudy.comresearchgate.net Its molecular structure is notably similar to that of basic beryllium acetate, featuring a central oxygen atom. wikipedia.orgchembaby.ru

Trigonal Modification and Structural Characteristics

The thermal decomposition of (NO)₂[Be(NO₃)₄] yields a trigonal modification of Be₄O(NO₃)₆. researchgate.netosti.goviaea.org This high-temperature form crystallizes in the space group P3. researchgate.netresearchgate.netosti.govnih.gov The structure consists of discrete tetranuclear Be₄O(NO₃)₆ molecules. researchgate.netosti.gov

Table 2: Crystallographic Data for the Trigonal Modification of Be₄O(NO₃)₆

Parameter Value Source(s)
Crystal System Trigonal researchgate.netosti.goviaea.org
Space Group P3 researchgate.netresearchgate.netosti.govnih.gov
a 13.638(3) Å researchgate.netresearchgate.netosti.govnih.gov
c 6.475(2) Å researchgate.netresearchgate.netosti.govnih.gov
γ 120 ° nih.gov
Z 3 researchgate.netresearchgate.netosti.gov

Coordination Geometry of the Central Oxygen Atom and Bidentate Nitrate Ligands

The core of the Be₄O(NO₃)₆ molecule features a central oxygen atom that is tetrahedrally coordinated to four beryllium atoms, forming an OBe₄ tetrahedron. researchgate.netosti.govscribd.com The Be-O distances to this central oxygen are between 1.59 Å and 1.64 Å. researchgate.netresearchgate.netosti.gov

The six nitrate groups act as bidentate ligands, where each nitrate bridges one of the six edges of the OBe₄ tetrahedron. researchgate.netosti.govscribd.comtardigrade.in This means each nitrate group is coordinated to two different beryllium atoms. researchgate.net The Be-O bond distances for these bidentate nitrate ligands range from 1.60 Å to 1.72 Å. researchgate.netresearchgate.netosti.gov

Table of Compound Names

FormulaChemical Name
Be(NO₃)₂This compound
(NO)₂[Be(NO₃)₄]Dinitrosonium tetranitratoberyllate
Be₄O(NO₃)₆Basic beryllium oxonitrate
BeCl₂Beryllium chloride
N₂O₄Dinitrogen tetroxide
Be(NO₃)₂·2N₂O₄This compound dinitrogen tetroxide adduct
Be₄O(CH₃COO)₆Basic beryllium acetate

Comparative Structural Analyses with Related Beryllium Compounds

The structural characteristics of this compound, particularly the tetrahedral coordination of the beryllium atom, find parallels in a variety of other beryllium compounds. This tetrahedral geometry is a recurring motif in beryllium chemistry, dictated by the small ionic radius and high charge density of the Be²⁺ ion. An examination of related beryllium compounds such as beryllium oxide, beryllium fluoride (B91410), beryllium chloride, beryllium hydroxide (B78521), and beryllium sulfate (B86663) provides a valuable context for understanding the structural nuances of this compound.

Basic this compound adopts a complex structure similar to basic beryllium acetate, featuring a central oxygen atom tetrahedrally coordinated to four beryllium atoms. wikipedia.org The hydrated form, this compound tetrahydrate (Be(H₂O)₄₂), consists of isolated tetrahedral [Be(H₂O)₄]²⁺ cations and nitrate anions. wikipedia.org In contrast, the structure of anhydrous this compound has not yet been fully elucidated. wikipedia.org

Interactive Data Table: Comparative Structural Data of Beryllium Compounds

CompoundFormulaCrystal SystemBe CoordinationBe-Anion Bond Length (Å)Key Structural Features
This compound (Basic) Be₄O(NO₃)₆Trigonal iaea.orgresearchgate.netTetrahedral (OBe₄) iaea.orgresearchgate.netBe-O (central): 1.59-1.64 iaea.orgresearchgate.net, Be-O (nitrate): 1.60-1.72 iaea.orgresearchgate.netTetranuclear molecules with a central oxygen atom. iaea.orgresearchgate.net
This compound Tetrahydrate Be(H₂O)₄₂-Tetrahedral wikipedia.org-Isolated [Be(H₂O)₄]²⁺ tetrahedra and nitrate anions. wikipedia.org
Dinitrosonium Tetranitratoberyllate (NO)₂[Be(NO₃)₄]Orthorhombic iaea.orgosti.govTetrahedral iaea.orgosti.govBe-O: 1.627-1.641 iaea.orgosti.govContains [Be(NO₃)₄]²⁻ anions with monodentate nitrate groups. iaea.orgosti.gov
Beryllium Oxide BeOHexagonal (Wurtzite) wikipedia.orgnih.govTetrahedral wikipedia.orgnih.govBe-O: ~1.64 materialsproject.orgFeatures tetrahedral Be²⁺ and O²⁻ centers. wikipedia.org A high-temperature tetragonal form also exists. wikipedia.orgmaterialsproject.org
Beryllium Fluoride BeF₂Trigonal (α-quartz type) wikipedia.orgTetrahedral wikipedia.orgBe-F: ~1.54 wikipedia.org3-dimensional polymer with corner-shared BeF₄ tetrahedra. wikipedia.org In the gaseous state, it is a linear monomer. wikipedia.org
Beryllium Chloride BeCl₂Orthorhombic chemicalbook.commaterialsproject.orgTetrahedral wikipedia.orgBe-Cl: 2.03 materialsproject.org1-dimensional polymer of edge-sharing tetrahedra. atamanchemicals.com Exists as a linear monomer and a bridged dimer in the gas phase. wikipedia.org
Beryllium Hydroxide (β-form) Be(OH)₂Orthorhombic wikipedia.orgTetrahedral wikipedia.org-Has the same structure as zinc hydroxide, Zn(OH)₂. wikipedia.org
Beryllium Sulfate Tetrahydrate [Be(H₂O)₄]SO₄Tetragonal wikipedia.orgiucr.orgTetrahedral wikipedia.orgBe-OH₂: 1.610 iucr.orgContains tetrahedral [Be(H₂O)₄]²⁺ units and sulfate anions. wikipedia.org
Anhydrous Beryllium Sulfate BeSO₄-Tetrahedral wikipedia.orgBe-O: 1.56 wikipedia.orgStructure contains alternating tetrahedrally coordinated Be and S atoms. wikipedia.org

Detailed Research Findings:

Beryllium Oxide (BeO): Crystallizes in the hexagonal wurtzite structure, where both Be²⁺ and O²⁻ ions are tetrahedrally coordinated. wikipedia.orgnih.gov This is in contrast to the oxides of other Group 2 metals (MgO, CaO, SrO, BaO), which adopt the rock salt structure with octahedral coordination. wikipedia.org At high temperatures, BeO transforms to a tetragonal form. wikipedia.orgmaterialsproject.org In the vapor phase, it exists as discrete diatomic molecules. wikipedia.orgnih.gov

Beryllium Fluoride (BeF₂): In its solid state, BeF₂ has a structure resembling α-quartz, with four-coordinate, tetrahedral Be²⁺ centers and two-coordinate fluoride centers. wikipedia.orgchemicalbook.com The Be-F bond length is approximately 1.54 Å. wikipedia.org Gaseous BeF₂ is a linear molecule with a Be-F distance of 143 pm. wikipedia.org

Beryllium Chloride (BeCl₂): Solid beryllium chloride is a one-dimensional polymer composed of edge-shared tetrahedra. atamanchemicals.com Two polymorphs are known, both featuring tetrahedral Be²⁺ centers connected by bridging chloride ligands. wikipedia.org In the gas phase, it exists as a linear monomer and a bridged dimer. wikipedia.org The Cl-Be-Cl bond angle within the four-membered rings of the polymeric structure is 98.2°. chemicalbook.com

Beryllium Hydroxide (Be(OH)₂): The stable β-form of beryllium hydroxide has an orthorhombic crystal structure, identical to that of zinc hydroxide, with tetrahedral beryllium centers. wikipedia.org

Beryllium Sulfate (BeSO₄): The tetrahydrate form, [Be(H₂O)₄]SO₄, features a tetrahedral [Be(OH₂)₄]²⁺ cation. wikipedia.org The small size of the Be²⁺ ion accommodates only four water molecules in its coordination sphere, unlike the analogous magnesium salt, MgSO₄·6H₂O, which has an octahedral [Mg(OH₂)₆]²⁺ unit. wikipedia.org The anhydrous form of beryllium sulfate has a structure with alternating tetrahedral Be and S atoms. wikipedia.org

Reaction Mechanisms and Solution Thermodynamics of Beryllium Nitrate

Hydrolysis Chemistry of Beryllium Nitrate (B79036) in Aqueous Environments

Solutions of beryllium salts, including beryllium nitrate, are characteristically acidic. wikipedia.org This acidity stems from the hydrolysis of the beryllium cation, which is heavily hydrated in aqueous environments. wikipedia.orgquora.com The small size and high charge density of the Be²⁺ ion polarize the surrounding water molecules, facilitating the release of protons and initiating a cascade of hydrolytic reactions. researchgate.netfrontiersin.org

Hydrolysis Products and Ionic Species Formation

When this compound is dissolved in water, the beryllium ion exists as the tetra-aqua complex, [Be(H₂O)₄]²⁺. wikipedia.orgresearchgate.net This hydrated ion is the primary species in acidic solutions and is thermodynamically stable in nitrate solutions over a wide concentration range. researchgate.net The hydrolysis of this aqua ion proceeds through several steps, leading to the formation of various monomeric and polymeric hydroxo complexes.

The initial hydrolysis product is the monomeric species [Be(H₂O)₃(OH)]⁺. wikipedia.org However, its concentration typically remains low, constituting less than 1% of the total beryllium concentration. wikipedia.org The most significant and stable hydrolysis product under many conditions is the trimeric ion, [Be₃(OH)₃(H₂O)₆]³⁺. wikipedia.org This complex features a ring of three beryllium atoms bridged by hydroxide (B78521) ions.

Further hydrolysis leads to the formation of other polymeric species, such as Be₂(OH)³⁺, Be₂(OH)₂²⁺, Be₅(OH)₆⁴⁺, and Be₆(OH)₈⁴⁺, depending on the specific conditions of concentration and pH. frontiersin.orgcapes.gov.br As the pH increases, these soluble species eventually give way to the precipitation of solid beryllium hydroxide, Be(OH)₂. wikipedia.org

The primary hydrolysis reactions can be summarized as:

[Be(H₂O)₄]²⁺ + H₂O ⇌ [Be(H₂O)₃(OH)]⁺ + H₃O⁺

3[Be(H₂O)₄]²⁺ + 3H₂O ⇌ [Be₃(OH)₃(H₂O)₆]³⁺ + 3H₃O⁺ + 3H₂O

[Be(H₂O)₄]²⁺ + 2H₂O ⇌ Be(OH)₂(s) + 2H₃O⁺ + 2H₂O

Table 1: Key Hydrolysis Products of this compound in Aqueous Solution

Formula Species Name Description
[Be(H₂O)₄]²⁺ Tetra-aqua beryllium(II) The primary hydrated beryllium ion in acidic aqueous solution. wikipedia.orgresearchgate.net
[Be(H₂O)₃(OH)]⁺ Tri-aqua-hydroxo beryllium(II) The first monomeric hydrolysis product. wikipedia.org
[Be₃(OH)₃(H₂O)₆]³⁺ Tri-μ-hydroxo-hexa-aqua-triberyllium(II) A highly stable trimeric hydrolysis product. wikipedia.org
Be(OH)₂ Beryllium Hydroxide Insoluble precipitate formed at higher pH values. wikipedia.org

pH Dependence of Beryllium Hydrolysis and Precipitation

The speciation of beryllium in aqueous solution is highly dependent on pH. Beryllium is soluble in acidic conditions (pH < 3) and in strongly alkaline conditions (pH > 11-12), but it is largely insoluble in the intermediate pH range due to the precipitation of beryllium hydroxide. researchgate.net

The precipitation of Be(OH)₂ generally begins at a pH of 5 or higher. wikipedia.org In neutral environments (pH 6.5–9.5), this compound will react to form insoluble beryllium hydroxide. nih.gov The solubility of beryllium reaches a minimum at a pH of approximately 9.5. frontiersin.org Above this pH, in the presence of sufficient hydroxide ions, Be(OH)₂ can redissolve to form anionic hydroxo complexes, primarily the beryllate ion, [Be(OH)₄]²⁻, which becomes the predominant species at pH values above approximately 13. frontiersin.org This behavior demonstrates the amphoteric nature of beryllium hydroxide. researchgate.net

Table 2: pH-Dependent Behavior of Beryllium Species

pH Range Predominant Behavior Key Species
< 3 Soluble [Be(H₂O)₄]²⁺ researchgate.net
5 - 9.5 Precipitation/Insolubility Be(OH)₂ wikipedia.orgfrontiersin.org
> 11-12 Soluble (as anion) [Be(OH)₄]²⁻ researchgate.netfrontiersin.org

Formation Mechanisms of Nitrite (B80452) Ions During Hydrolysis

A distinctive feature of this compound hydrolysis is the reported formation of nitrite ions (NO₂⁻) in addition to nitrate ions (NO₃⁻). wikipedia.orgqsstudy.com This is an unusual phenomenon, as the nitrate ion is generally stable in aqueous solution. cdc.gov The anhydrous form of this compound, in particular, is noted to produce brown fumes (indicative of nitrogen oxides) and both nitrate and nitrite ions when it comes into contact with water or is hydrolyzed in a sodium hydroxide solution. wikipedia.orgqsstudy.com

The proposed mechanism for nitrite formation involves the highly covalent nature of anhydrous this compound and its interaction with water. qsstudy.comresearchgate.net It is suggested that the strong polarizing power of the Be²⁺ ion may facilitate a redox reaction involving the nitrate group, although the precise pathway is a subject of discussion. researchgate.net This behavior is less pronounced or absent with the hydrated forms of this compound, where the beryllium ion is already stabilized by a coordination sphere of water molecules.

Complexation Reactions of this compound

The beryllium ion's strong affinity for oxygen-donor ligands dominates its complexation chemistry. However, the stability of the tetra-aqua ion, [Be(H₂O)₄]²⁺, means that the formation of complexes with many other ligands is not thermodynamically favored unless the ligand can effectively compete with water. wikipedia.org

Interactions with Inorganic Reagents and Complex Compound Formation

This compound participates in several significant complexation reactions with inorganic reagents.

Formation of Basic this compound: Upon heating, this compound does not simply dehydrate but undergoes decomposition to form basic this compound, which has the formula [Be₄O(NO₃)₆]. wikipedia.orgqsstudy.com This compound has a distinctive structure consisting of a central oxygen atom tetrahedrally coordinated to four beryllium atoms, with six nitrate groups bridging the edges of the Be₄ tetrahedron. wikipedia.orgosti.gov

Reaction with Bases: As a typical salt of a weak base and strong acid, this compound reacts with strong bases like sodium hydroxide to precipitate beryllium hydroxide. nih.gov Be(NO₃)₂(aq) + 2NaOH(aq) → Be(OH)₂(s) + 2NaNO₃(aq)

Fluoride (B91410) Complexation: Fluoride is one of the few monodentate ligands that can readily displace water from the coordination sphere of the beryllium ion to form a series of stable, water-soluble fluoro-complexes, such as [BeF₄]²⁻. wikipedia.org

Formation of Nitrato Complexes: In specific non-aqueous conditions, such as the reaction of beryllium chloride with dinitrogen tetroxide (N₂O₄) in ethyl acetate (B1210297), complex nitrato salts can be formed. researchgate.netosti.gov One such complex is dinitrosonium tetranitratoberyllate, (NO)₂[Be(NO₃)₄], which contains the complex anion [Be(NO₃)₄]²⁻ where four nitrate groups are coordinated to the central beryllium atom. researchgate.netosti.gov This compound can then be thermally decomposed to produce other this compound species. osti.gov

Thermodynamics of Beryllium Complex Formation in Aqueous Solutions

The thermodynamics of beryllium's aqueous chemistry are heavily skewed towards hydrolysis. Both the enthalpy and entropy changes favor the hydrolysis of the Be²⁺ ion and the subsequent formation of hydroxo-bridged aggregates. researchgate.net This thermodynamic preference makes it difficult for many ligands to form stable complexes with beryllium in aqueous solutions, as they cannot compete effectively with the hydrolysis reactions. researchgate.net

Calorimetric studies have been conducted to determine the thermodynamic parameters for the formation of key hydrolysis products. For instance, in an aqueous solution at 25°C, the enthalpy and entropy changes for the formation of specific hydroxo complexes have been quantified.

Table 3: Thermodynamic Data for Beryllium Hydrolysis Reactions at 25°C

Reaction ΔH (kJ mol⁻¹) TΔS (kJ mol⁻¹)
2Be²⁺ + H₂O ⇌ Be₂OH³⁺ + H⁺ 2.5 ± 1.5 22.0 ± 1.5
3Be²⁺ + 3H₂O ⇌ Be₃(OH)₃³⁺ + 3H⁺ 44.4 ± 0.4 42.4 ± 0.4

Data from a study in 3.0 mol dm⁻³ (Li)ClO₄ medium. capes.gov.br

The positive enthalpy and large positive entropy values indicate that the formation of these polymeric hydroxo complexes is an entropy-driven process. capes.gov.br The increase in entropy is associated with the release of water molecules from the hydration shells of the reacting beryllium ions.

For complexation with other ligands, such as adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), beryllium shows a high affinity, forming 1:1 complexes in acidic media. nih.gov This binding is significantly stronger than that of magnesium (Mg²⁺) or calcium (Ca²⁺), highlighting beryllium's strong interaction with phosphate (B84403) groups. nih.gov However, even these complexes are susceptible to hydrolysis as the pH approaches neutral. nih.gov

Dissolution Behavior and Solvation Phenomena

Aqueous Dissolution Dynamics and Tetra-aqua Beryllium(II) Ion Stability

This compound is a crystalline solid that is highly soluble in water. nih.govamericanelements.com The dissolution process in an aqueous medium is characterized by the hydration of the beryllium ion (Be²⁺). Due to its exceptionally small ionic radius and high charge density, the beryllium ion strongly coordinates with water molecules. nasa.gov

Upon dissolution, this compound forms the tetra-aqua beryllium(II) ion, [Be(H₂O)₄]²⁺. wikipedia.org Raman spectroscopy studies have confirmed that this tetrahedrally coordinated aqua complex is the dominant and thermodynamically stable beryllium species in aqueous nitrate solutions across a broad range of concentrations. researchgate.netrsc.orgscispace.comresearchgate.net The structure of the tetrahydrate solid is composed of these discrete [Be(H₂O)₄]²⁺ tetrahedra and nitrate anions. wikipedia.org

The aqueous solutions of this compound are acidic. quora.com This acidity arises from the hydrolysis of the strongly polarizing [Be(H₂O)₄]²⁺ ion, which donates a proton from a coordinated water molecule to the surrounding solvent, forming hydronium ions (H₃O⁺). quora.com

Table 1: Properties of this compound Hydrates

Hydrate (B1144303) Form CAS Number Melting Point Notes
This compound trihydrate 7787-55-5 60.5 °C lookchem.com Decomposes completely at 102.3 °C. lookchem.com

Nonaqueous Solvation and Electrochemical Behavior of Beryllium Species

The behavior of this compound in nonaqueous solvents is significantly influenced by the high charge-to-radius ratio of the Be²⁺ ion, which is the highest of any metallic cation. nasa.gov This property dictates strong interactions with solvent molecules, leading to heavy solvation. nasa.gov

Electrochemical studies in nonaqueous systems have been challenging. Efforts to develop high-energy-density voltaic cells using beryllium as an anode in nonaqueous electrolyte solutions have been hindered by several factors. nasa.gov These include the formation of passivating films on the beryllium metal surface, which rapidly polarizes the electrode. nasa.gov Additionally, the strong solvation and potential complexation of beryllium ions, along with the low solubility and dissociation of beryllium species, present significant obstacles. nasa.gov

The synthesis of anhydrous this compound can be achieved in a nonaqueous medium. One method involves the reaction of beryllium chloride with dinitrogen tetroxide in ethyl acetate. wikipedia.orglookchem.com This reaction forms an adduct, Be(NO₃)₂(N₂O₄), which upon heating loses N₂O₄ to yield the anhydrous salt. wikipedia.org Research has also explored the synthesis and characterization of various beryllium halide adducts with O-donor solvents like carboxylic acid esters. researchgate.net These four-coordinate beryllium complexes have been shown to react readily with dinitrogen tetroxide to form ester adducts of this compound. researchgate.net

Thermal Decomposition Pathways of this compound

Stepwise Dehydration and Oxide Evolution

The thermal decomposition of hydrated this compound is not a direct conversion to the anhydrous salt followed by decomposition to the oxide. Instead, it proceeds through a series of overlapping steps involving dehydration and hydrolysis.

When this compound tetrahydrate, Be(H₂O)₄₂, is heated, it first dissolves in its own water of hydration at approximately 60.4 °C. lookchem.com Further heating does not yield anhydrous this compound; at around 100 °C, the hydrate begins to decompose. nih.govwikipedia.org This process involves the simultaneous loss of water and the evolution of nitrogen oxides. nih.govlookchem.com The initial decomposition product upon heating the tetrahydrate is reported to be beryllium hydroxide, Be(OH)₂. wikipedia.org

Decomposition Thresholds and Product Identification

The thermal decomposition of this compound begins at relatively low temperatures. The trihydrate has a melting point of 60.5 °C and is reported to decompose completely at 102.3 °C. lookchem.com For the tetrahydrate, decomposition with the loss of water and nitrogen oxides starts above 100-101 °C. nih.govlookchem.com The decomposition process is considered complete at temperatures above 250 °C. nih.govlookchem.com

The primary solid product of the complete thermal decomposition is beryllium oxide (BeO). nih.govlookchem.com The gaseous products are nitrogen dioxide (NO₂) and oxygen (O₂). chemguide.co.ukdoubtnut.com

The balanced chemical equation for the thermal decomposition of anhydrous this compound is: 2Be(NO₃)₂(s) → 2BeO(s) + 4NO₂(g) + O₂(g) chemguide.co.ukdoubtnut.com

In some cases, heating this compound can also lead to the formation of basic this compound, Be₄O(NO₃)₆, which has a distinct tetrahedral structure with a central oxygen atom. wikipedia.orgresearchgate.net

Table 2: Thermal Decomposition Data for this compound

Compound Process Temperature Products
This compound trihydrate Melting 60.5 °C lookchem.com -
This compound trihydrate Decomposition 102.3 °C lookchem.com BeO, Nitrogen Oxides, H₂O
This compound tetrahydrate Initial Decomposition >100 °C nih.gov Be(OH)₂, Nitrogen Oxides, H₂O nih.govwikipedia.org

Advanced Coordination Chemistry of Beryllium Nitrate

Ligand Coordination Modes and Geometries in Beryllium Nitrate (B79036) Complexes

Due to its small size, the Be²⁺ ion predominantly adopts a tetrahedral coordination geometry in its complexes. researchgate.netresearchgate.net In the context of beryllium nitrate, the nitrate ion (NO₃⁻) can act as a ligand, coordinating to the beryllium center through its oxygen atoms. The nitrate ligand is versatile and can adopt different coordination modes, most commonly unidentate and bidentate. wikipedia.org

In the complex dinitrosonium tetranitratoberyllate, (NO)₂[Be(NO₃)₄], the beryllium atom is tetrahedrally coordinated. researchgate.net The structure consists of nitrosonium cations (NO⁺) and complex anions, [Be(NO₃)₄]²⁻. researchgate.net Within this anion, four monodentate nitrate groups are bound to the central beryllium ion. researchgate.net

Another significant compound is the basic this compound, Be₄O(NO₃)₆. This complex features a central oxygen atom tetrahedrally coordinated to four beryllium atoms. researchgate.netscribd.com Six bidentate nitrate groups bridge the edges of the OBe₄ tetrahedron, coordinating to the beryllium atoms. researchgate.net This structure is analogous to that of basic beryllium acetate (B1210297). wikipedia.org The coordination environment around each beryllium atom in these structures is typically tetrahedral.

CompoundBeryllium Coordination GeometryNitrate Coordination Mode
[Be(NO₃)₄]²⁻TetrahedralMonodentate
Be₄O(NO₃)₆Tetrahedral (around each Be)Bidentate

Beryllium(II) Ion Binding Affinities with Bio-Relevant Functional Groups

Understanding the interaction of beryllium ions with biologically relevant functional groups is crucial for elucidating the mechanisms of its biological activity. nih.govrsc.org Comprehensive studies have been conducted to determine the binding affinities of the Be²⁺ ion with various organic ligands containing functional groups commonly found in biomolecules. nih.gov

Through systematic studies involving solution and solid-state techniques, a clear trend in the binding affinity of the beryllium(II) ion towards key bio-relevant functional groups has been established. nih.govresearcher.life The determined order of binding strength is as follows:

Carboxylate > Alcohol > Aldehyde > Ester nih.govresearchgate.net

This hierarchy indicates that beryllium has the strongest interaction with carboxylate groups, which are prevalent in amino acids and other biological molecules. nih.gov Beryllium forms robust complexes with carboxylate ligands through a coordination complexation mechanism. researchgate.net The interactions with alcohols, aldehydes, and esters are progressively weaker. nih.govresearcher.life It has also been noted that only aldehydes lacking a β-hydrogen can form stable complexes, as others are prone to oligo- or polymerization. researchgate.net

Functional GroupRelative Binding Affinity with Be(II)
CarboxylateStrongest
AlcoholStrong
AldehydeModerate
EsterWeakest

Beryllium has a notable tendency to form polynuclear complexes, where multiple beryllium ions are bridged by ligands. The aforementioned basic this compound (Be₄O(NO₃)₆) is a classic example of a polynuclear oxo-cluster. researchgate.net In aqueous solutions, beryllium hydroxide (B78521) can form polynuclear structures that create three-dimensional macromolecular networks. researchgate.net

Recent research has also led to the synthesis of unprecedented macrocyclic beryllium complexes. A significant discovery is the dodeca-nuclear macrocyclic ring structure of non-basic beryllium benzoate. nih.govresearcher.life This was the first example of such a structure for beryllium carboxylates, highlighting the novel structural possibilities within beryllium coordination chemistry. nih.govresearchgate.net

Homo-elemental Bonding in Beryllium Systems: Analogies and Reactivity

The study of homo-elemental bonding, where atoms of the same element are directly bonded to each other, has recently been extended to beryllium. springernature.com While the chemistry of beryllium is often compared to its diagonal neighbor aluminum, recent findings have revealed remarkable similarities between the homo-elemental bonds of beryllium and its horizontal neighbor in the periodic table, boron. springernature.comwikipedia.org

The synthesis of diberyllocene, CpBeBeCp, marked a significant milestone, confirming the stability of a direct Be-Be bond. springernature.com Research has shown that the bonding and reactivity of compounds with Be-Be bonds share striking similarities with diborane(4) (B1213185) reagents. springernature.com For instance, it is possible to polarize the Be-Be bond by coordinating more anionic ligands to one beryllium center than the other, a phenomenon also observed in diborane(4) chemistry. springernature.com This has led to the creation of nucleophilic beryllium complexes with highly polarized Be-Be bonds, which can be described as mixed-oxidation state Be(0)/Be(II) complexes. springernature.comnih.gov The reactivity of these complexes involves the cleavage of the Be-Be bond upon reaction with organic substrates. nih.gov

Current Research Frontiers in Beryllium Coordination Chemistry

The field of beryllium coordination chemistry is currently experiencing a renaissance, with several research frontiers actively being explored. americanelements.comnih.gov Despite its toxicity, which has historically limited experimental work, major advances have been made in recent decades. researchgate.netnih.gov

Current research is focused on several key areas:

Low-Valent Beryllium Chemistry : The isolation of the first stable complexes containing Be(0) and Be(I) has opened up a new chapter in beryllium chemistry. researchgate.netox.ac.uk These low-valent compounds exhibit unique reactivity and bonding characteristics. researchgate.net

Beryllium-Element Multiple Bonds : There is a growing interest in compounds featuring multiple bonds between beryllium and other elements, such as carbon, nitrogen, and oxygen. rsc.orgresearchgate.net This research challenges the traditional understanding of beryllium's bonding capabilities.

Advanced Structural Analysis : Modern techniques, such as electrospray ionization mass spectrometry (ESI-MS), are being employed to investigate the speciation and coordination behavior of beryllium in solution using very small amounts of material. researchgate.net

Biomimetic Coordination Chemistry : The synthesis and study of beryllium coordination compounds with biomimetic ligands continue to be a priority. rsc.org These studies are essential for understanding the molecular mechanisms behind beryllium-induced diseases and for the development of potential chelating agents. researchgate.netrsc.org

The ongoing research aims to provide a more profound understanding of the fundamental principles of beryllium-element bonding to rationalize observed reactivity and guide the synthesis of novel compounds with unprecedented properties. rsc.org

Theoretical and Computational Investigations of Beryllium Nitrate Systems

Ab Initio Molecular Orbital Studies of Beryllium Hydration

Ab initio molecular orbital studies, which are based on first principles of quantum mechanics, have been instrumental in elucidating the hydration behavior of the beryllium ion (Be²⁺). These studies provide fundamental insights into the interactions between the small, highly charged beryllium cation and surrounding water molecules.

Raman spectroscopic data have shown that the tetra-aqua beryllium(II) ion, [Be(H₂O)₄]²⁺, is thermodynamically stable in beryllium nitrate (B79036) solutions. rsc.orgresearchgate.net Ab initio calculations complement these experimental findings by modeling the structure and energetics of hydrated beryllium clusters. rsc.orgresearchgate.net For instance, geometry optimizations and frequency calculations have been performed for clusters such as [Be(OH₂)₁₂]²⁺, which includes four water molecules in the first hydration sphere and eight in the second. rsc.org Such calculations help in realistically modeling the BeO₄ core and comparing it with experimental data. rsc.orgresearchgate.net

Further computational studies have explored the hydrolysis products of Be²⁺ ions in aqueous solutions. acs.org By applying the analytical energy gradient technique for closed-shell self-consistent field (SCF) wave functions, researchers have investigated the molecular structures of these hydrolysis products. acs.org The hydration energies of species like the [BeOH]⁺ ion have been calculated, and the nonadditivity of hydration energy with the increasing number of water molecules has been analyzed in terms of the electron population on the beryllium atom. acs.org A clear relationship has been established between the hydration energy and the electron population on the beryllium atom across different oxidation states. acs.org

Quantum mechanical charge field (QMCF) molecular dynamics simulations, which treat the first and second hydration shells with ab initio quantum mechanics, have also been employed to study the structural and dynamical properties of Be²⁺ in aqueous solutions. nih.gov These simulations have confirmed the tetrahedral arrangement of the first hydration shell and have determined a Be-O bond length of 1.62 Å. nih.gov

Density Functional Theory (DFT) Applications in Beryllium Chemistry

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure and properties of beryllium-containing systems. Its balance of computational cost and accuracy makes it suitable for a broad range of applications.

DFT calculations have been employed to investigate the adsorption of beryllium atoms and clusters on various surfaces, such as graphene and tungsten. For instance, the interaction of a single beryllium atom with a graphene sheet results in physisorption on top of a carbon ring with a weak adsorption energy. mpg.de In contrast, when a beryllium atom is placed within a bilayer of graphite (B72142), a stronger interaction is observed. mpg.de

The adsorption of beryllium on tungsten surfaces, which is relevant to materials used in fusion reactors, has also been studied using DFT. scispace.com These calculations determine the adsorption energy of beryllium on different tungsten surfaces, such as W(100) and W(111), and identify the most stable adsorption sites. scispace.com The electronic structure of the resulting Be-W system is analyzed through projected density of states (DOS) calculations, revealing the nature of the bonding between beryllium and tungsten. scispace.com

DFT has also been used to explore the potential of beryllium oxide (Be₁₂O₁₂) nanoclusters as nanocarriers for biomolecules. nih.gov The adsorption of nucleobases (cytosine, guanine, adenine, thymine, and uracil) on the surface of Be₁₂O₁₂ has been investigated, with calculations of interaction and adsorption energies indicating a favorable adsorption process. nih.gov

DFT is a valuable tool for mapping out the potential energy surfaces of chemical reactions involving beryllium compounds. By calculating the energies of reactants, products, and transition states, reaction pathways can be elucidated. For example, DFT calculations have been used to study the dissociation channels of small beryllium deuterides like BeD, BeD₂, and BeD₃. nih.gov These calculations help in understanding the thermodynamic stability and fragmentation patterns of these molecules. nih.gov

The reactivity of beryllium halides with various donor ligands has also been investigated using quantum chemical calculations, which complement experimental techniques like variable temperature NMR experiments. researchgate.net These studies help in understanding ligand exchange processes and the dissociation of beryllium complexes. researchgate.net

DFT calculations have been extensively used to predict the structural and vibrational properties of beryllium nitride (Be₃N₂). Studies have explored various periodic arrangements of Be₃N₂, from the three-dimensional bulk structure to two-dimensional monolayers and one-dimensional nanotubes. epj.orgresearchgate.net These calculations, often using hybrid functionals like B3LYP, provide insights into the geometric parameters, stability, and electronic properties of these materials. epj.org

The vibrational properties, including infrared (IR) and Raman spectra, of different Be₃N₂ structures can be computed using a coupled-perturbed Kohn-Sham/Hartree-Fock scheme. epj.org For single-walled zigzag beryllium nitride nanotubes, properties such as cohesive and rolling energies, band gaps, and equilibrium geometries have been established. epj.org The calculated vibrational spectra show distinct frequency ranges that can be used to identify these different arrangements. epj.org

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity based on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species. In conjunction with DFT, global reactivity descriptors can be calculated to quantify the reactivity of molecules.

For beryllium-containing complexes, DFT-based global descriptors such as electronegativity (χ), hardness (η), and electrophilicity (ω) have been reported. researchgate.net These descriptors, along with local reactivity descriptors like atomic charges and Fukui functions, provide a quantitative measure of the reactivity of different sites within a molecule. researchgate.net These computational tools are valuable for analyzing the structure, stability, and bonding in beryllium compounds. researchgate.net

Spectroscopic Parameter Predictions (e.g., Electric Field Gradient, Chemical Shielding)

Theoretical calculations are crucial for predicting and interpreting spectroscopic parameters of beryllium-containing systems. This is particularly important for understanding NMR spectra and other spectroscopic data.

The electric field gradient (EFG) at an atomic nucleus is a measure of the asymmetry of the electric field at that point and is highly sensitive to the electronic distribution in the immediate vicinity of the nucleus. wikipedia.org The EFG couples with the nuclear electric quadrupole moment of quadrupolar nuclei, an effect that can be measured by various spectroscopic techniques. wikipedia.org First-principles calculations of the EFG at the beryllium nucleus have been performed, providing insights into the contributions from both ionic charges and conduction electrons in beryllium metal. aps.org

DFT has also been successfully applied to predict the ⁹Be nuclear magnetic resonance (NMR) chemical shielding tensors. acs.orgnih.govacs.org By optimizing the structures of beryllium-containing complexes at a certain level of theory (e.g., B3LYP/6-31G(d)) and then calculating the magnetic shielding values with a larger basis set (e.g., B3LYP/6-311G+g(2d,p)) using methods like the gauge-including atomic orbital (GIAO) method, excellent agreement with experimental chemical shifts can be achieved. acs.orgnih.gov These theoretical methods can be used to predict the beryllium chemical shifts of structurally characterized complexes for which no experimental ⁹Be NMR spectrum is available. acs.orgnih.gov

An integrated experimental and theoretical study of the ⁹Be chemical shielding and electric field gradient tensors in bis(2,4-pentanedionato-O,O')beryllium, [Be(acac)₂], has provided the first evidence for anisotropic shielding in beryllium. scite.ai Ab initio calculations of the beryllium chemical shielding tensors in this compound were in good agreement with the experimental results. scite.ai

Advanced Analytical Methodologies for Beryllium Nitrate Characterization

Spectroscopic Techniques for Structural and Solution Analysis

Spectroscopic methods are indispensable for probing the molecular vibrations, nuclear environments, and concentrations of beryllium species. These techniques offer non-destructive analysis and can provide detailed information about the coordination and bonding within beryllium nitrate (B79036) complexes.

Raman spectroscopy is a powerful tool for investigating the speciation of beryllium nitrate in aqueous solutions. It provides information on the vibrational modes of molecules, which are sensitive to changes in chemical bonding and structure.

In aqueous solutions, the tetra-aqua beryllium(II) ion, [Be(H₂O)₄]²⁺, is the dominant species in nitrate solutions over a wide concentration range. researchgate.net Raman spectra of these solutions show characteristic bands corresponding to the Be-O vibrations of this hydrated ion. However, upon changes in pH or concentration, hydrolysis can occur, leading to the formation of various hydrolysis products. researchgate.net These can include dimeric, trimeric, and polymeric species, which may eventually form colloids and precipitate as beryllium hydroxide (B78521). researchgate.net

Raman spectroscopy can detect shifts in the nitrate (~1045 cm⁻¹) and Be-O vibrational modes, which indicate the formation of these hydrolysis intermediates. For instance, the appearance of new bands or changes in the intensity and position of existing bands can be correlated with the formation of species like [Be(OH)]⁺ and more complex polynuclear ions. researchgate.net The study of beryllium fluoride (B91410) melts, a related system, has shown that Raman spectroscopy can identify dimer anions like Be₂F₇³⁻, representing the initial step of polymerization. datapdf.com This highlights the capability of the technique to identify complex species in solution by observing their unique symmetric vibrational modes. datapdf.com

Interactive Data Table: Raman Spectral Data for Beryllium Species

Species Vibrational Mode Wavenumber (cm⁻¹) Reference
Nitrate Ion Symmetric Stretch ~1045
[Be(H₂O)₄]²⁺ Be-O Stretch - researchgate.net
[(UO₂)₂(OH)₂]²⁺ U-O Stretch 853 osti.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁹Be NMR, is a highly effective method for characterizing the coordination environment of beryllium in solution and in the solid state. pascal-man.comiaea.org The chemical shift of the ⁹Be nucleus is sensitive to the number and type of ligands, as well as the chelate ring size in complex structures. rsc.orgrsc.org

Studies have shown that four-coordinate beryllium complexes exhibit smaller half-width values (ω1/2) in their NMR spectra compared to two- and three-coordinate species, owing to their higher symmetry. iaea.org This allows for the differentiation of coordination geometries. In aqueous solutions of this compound, ⁹Be NMR can be used to monitor the equilibria between the hydrated beryllium ion and various complexed species. rsc.orgrsc.org The technique has been successfully applied to obtain quantitative data on the formation of beryllium complexes with various organic ligands. rsc.orgrsc.org Furthermore, solid-state ⁹Be NMR provides valuable information on the structure and dynamics of beryllium compounds in the crystalline phase. pascal-man.com

Infrared (IR) spectrometry offers a rapid and selective method for the determination of beryllium concentrations. optica.orgresearchgate.net One approach involves the extraction of beryllium as a beryllium acetylacetonate (B107027) complex into an organic solvent like chloroform. The organic phase is then analyzed by IR spectroscopy. optica.orgresearchgate.net The absorption band at 1215 cm⁻¹, which is assigned to the Be-O vibrations in the complex, serves as the analytical line for quantification. optica.orgresearchgate.net This method has demonstrated sensitivity in the nanogram range. optica.orgresearchgate.net

FT-IR spectroscopy is also a powerful tool for identifying solid-phase beryllium species. researchgate.net For example, it can be used to characterize the residues formed during the thermal decomposition of this compound, helping to identify the formation of beryllium oxide phases. researchgate.net While IR spectroscopy cannot directly detect beryllium atoms in some matrices, it can infer changes resulting from processes that affect beryllium-containing compounds, such as the loss of water in gemstones after heat treatment. thermofisher.com

X-ray Diffraction (XRD) and Electron Diffraction for Crystalline Structure Determination

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of solid materials, including this compound and its derivatives. xos.comfreescience.info XRD relies on the scattering of X-rays by the electron clouds of atoms in a crystal lattice. The resulting diffraction pattern is unique to the specific arrangement of atoms and can be used to identify the compound and determine its crystal system, space group, and unit cell dimensions. xos.comfreescience.info

For instance, XRD analysis has been used to confirm that anhydrous this compound crystallizes in a monoclinic system with the space group P2₁/c. It can also resolve the structures of different hydrated forms, such as the trihydrate and tetrahydrate. The crystal structure of dinitrosonium tetranitratoberyllate, (NO)₂[Be(NO₃)₄], was determined to be orthorhombic with the space group Fdd2. researchgate.netresearchgate.netosti.gov Its thermal decomposition product, a trigonal modification of beryllium oxynitrate, Be₄O(NO₃)₆, was also characterized by XRD. researchgate.netresearchgate.netosti.gov

Electron diffraction has been employed to study the molecular structure of gaseous basic this compound, Be₄O(NO₃)₆, at elevated temperatures. researchgate.netresearchgate.net This technique is suitable for analyzing gas-phase molecules and provides information on bond lengths and angles.

Interactive Data Table: Crystallographic Data for this compound and Related Compounds

Compound Crystal System Space Group Reference
Anhydrous Be(NO₃)₂ Monoclinic P2₁/c
(NO)₂[Be(NO₃)₄] Orthorhombic Fdd2 researchgate.netresearchgate.netosti.gov
Be₄O(NO₃)₆ Trigonal P3 researchgate.netresearchgate.netosti.gov

Mass Spectrometry for Molecular Species Characterization

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for characterizing transient and complex species in solution. researchgate.net

In the context of this compound, ESI-MS can be used to identify and characterize hydrolysis intermediates and other complex ions in aqueous solutions. For example, it can detect transient species like [Be(NO₃)(OH)]⁻ clusters in dilute solutions. Studies on beryllium sulfate (B86663) solutions using ESI-MS have shown that highly-charged beryllium hydroxido species in solution are preserved in the gas phase by pairing with sulfate ions. researchgate.net This demonstrates the utility of ESI-MS in studying the speciation and hydrolysis of beryllium ions in aqueous environments. researchgate.net Accelerator Mass Spectrometry (AMS) has been developed for the ultra-trace quantification of beryllium isotopes in biological samples, showcasing the extreme sensitivity achievable with mass spectrometric methods. nih.gov

Trace Beryllium Analysis in Complex Matrices

The determination of trace amounts of beryllium in complex matrices is of significant importance due to its toxicity. nih.govresearchgate.net Various spectrometric techniques are employed for this purpose, often in combination with separation and preconcentration methods to enhance sensitivity and eliminate matrix interferences. nih.govresearchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is one of the most sensitive techniques for quantifying ultra-trace levels of beryllium. nih.govresearchgate.net It can detect beryllium in a wide range of environmental and biological samples. nih.gov However, ICP-MS is susceptible to matrix effects, which can be mitigated through appropriate sample preparation and the use of internal standards. nih.gov

Electrothermal Atomic Absorption Spectrometry (ETAAS) provides enhanced sensitivity for low-level beryllium quantification. nih.govresearchgate.netijres.org The use of pyrolytically coated graphite (B72142) tubes and chemical modifiers, such as magnesium nitrate (Mg(NO₃)₂) or palladium nitrate (Pd(NO₃)₂), can further optimize the analysis by stabilizing beryllium during the ashing step. nih.govresearchgate.net

High-Performance Chelation Ion Chromatography (HPCIC) has been developed as a novel technique for the quantitative determination of beryllium in complex matrices. nih.gov This method uses a chelating silica (B1680970) substrate to separate beryllium from interfering matrix components, followed by post-column derivatization to enable sensitive detection. nih.gov

Interactive Data Table: Detection Limits for Trace Beryllium Analysis

Technique Modifier/Method Detection Limit Reference
ETAAS with SA-DLLME - 1 ng/L nih.gov
ETAAS with VM-DLLME - 0.01 ng/L nih.govresearchgate.net
ETAAS with LLE - 8.0 ng/L nih.gov
HPCIC with post-column reaction Chrome Azurol S 35 µg/L nih.gov

Atomic Absorption Spectrometry (AAS) and Electrothermal Atomization AAS (ET-AAS)

Atomic Absorption Spectrometry (AAS) is a proficient method for determining the concentration of metallic elements in a sample. For beryllium analysis, flame AAS (FAAS) is suitable for higher concentrations, while Electrothermal Atomization AAS (ET-AAS), also known as Graphite Furnace AAS (GF-AAS), provides significantly enhanced sensitivity for quantifying low levels of beryllium. researchgate.net The ET-AAS technique is 20 to 1000 times more sensitive than conventional flame methods, allowing for the determination of elements at or below the 1.0 µg/L level. publicnow.com This is achieved by increasing the atom density within the graphite furnace compared to a flame. publicnow.com

The ET-AAS method involves dispensing a small sample volume into a graphite tube. The analysis proceeds in stages: a drying stage at a low temperature, a charring (or pyrolysis) stage to remove matrix components at an intermediate temperature, and finally, an atomization stage where a high current incandesces the tube, atomizing the element of interest in an inert atmosphere. publicnow.com

In the analysis of beryllium, particularly in complex matrices like thorium nitrate solutions, ET-AAS has been successfully applied for direct determination without prior separation. tandfonline.comtandfonline.com However, the technique is susceptible to interferences. publicnow.com To counteract these, chemical modifiers are employed to stabilize beryllium, permitting higher pyrolysis temperatures without loss of the analyte, thereby reducing matrix effects and enhancing sensitivity. researchgate.net Commonly used modifiers include magnesium nitrate, palladium nitrate, and zirconium. researchgate.netscispace.com For instance, using magnesium nitrate as a modifier stabilizes beryllium by inhibiting the formation of the more volatile beryllium hydroxide. scispace.com The use of a tungsten platform with a zirconium modifier has also been shown to provide sensitive and precise measurements for beryllium. researchgate.net

Table 1: Performance of ET-AAS for Beryllium Determination with Chemical Modifiers

ModifierMatrixPyrolysis Temp. (°C)Atomization Temp. (°C)Characteristic Mass (pg)Detection Limit (LOD)Source
Magnesium NitrateHuman Blood80028000.20 (± 0.02)7 ng/L researchgate.net
NoneHuman Serum100029000.22 (± 0.07)2 ng/L researchgate.net
Magnesium NitrateNatural WatersNot Specified23003.70.07 µg/L scispace.com
Zirconium (on W platform)NIST SRM SamplesNot SpecifiedNot Specified0.420.009 µg/L researchgate.net

Laser-Induced Breakdown Spectroscopy (LIBS) and Molecular LIBS (MLIBS)

Laser-Induced Breakdown Spectroscopy (LIBS) is a type of atomic emission spectroscopy that utilizes a high-energy laser pulse to create a microplasma on a sample's surface. dtic.mil The light emitted from the plasma is then analyzed to identify the elemental composition of the sample. spectroscopyonline.com LIBS offers several advantages, including rapid, in-situ, and multi-elemental analysis with minimal sample preparation. dtic.milspectroscopyonline.comnih.gov

For the quantification of beryllium, LIBS commonly employs the ionic Be II emission doublet at 313.04 nm and 313.11 nm, which is effective for trace concentrations. nih.goviaea.org However, these resonant lines suffer from strong self-absorption at higher beryllium concentrations (typically above 0.005% or 50 ppm), making the technique unsuitable for analyzing materials with minor (0.1–1.0%) or major (≥1.0%) beryllium content, such as certain alloys and minerals. nih.goviaea.orgresearchgate.net This self-absorption effect leads to reduced sensitivity and challenges in calibration. nih.govresearchgate.net To circumvent this limitation, non-resonant lines, such as the Be I line at 457.27 nm, can be used for quantitative analysis in the 0.1 to 5 wt% range. spectroscopyonline.com

A more advanced approach to overcome the self-absorption issue is Molecular LIBS (MLIBS). nih.gov This technique focuses on detecting the emission from diatomic molecules formed in the plasma, such as beryllium oxide (BeO). nih.govresearchgate.net The BeO molecular emission, particularly the intensive blue-green series in the 470–480 nm spectral range, does not exhibit self-absorption in the 0.05–5.0% concentration range. iaea.orgresearchgate.net This makes MLIBS highly suitable for the quantitative analysis of beryllium at elevated concentrations. iaea.orgresearchgate.netresearchgate.net The limit of detection (LOD) for BeO molecular emission is approximately 0.05% in single-pulse mode and can be improved to 0.01% in double-pulse mode. iaea.orgresearchgate.net

Table 2: Comparison of LIBS and MLIBS for Beryllium Analysis

TechniqueAnalyzed SpeciesEmission Wavelength(s) (nm)Typical Concentration RangeKey AdvantagesKey LimitationsSource
LIBS Be II (ionic)313.04, 313.11Trace levels (<0.005%)High sensitivity for trace amounts.Suffers from strong self-absorption at higher concentrations. nih.goviaea.org
LIBS Be I (atomic)457.270.1 - 5 wt%Avoids self-absorption of resonant lines.Not as sensitive as Be II lines for trace analysis. spectroscopyonline.com
MLIBS BeO (molecular)470 - 4800.05% - 5.0%No self-absorption, suitable for high concentrations.Less sensitive than ionic LIBS for ultra-trace detection. iaea.orgresearchgate.net

Fluorescence Spectroscopy (FS)

Fluorescence Spectroscopy is a highly sensitive analytical technique for quantifying beryllium. nih.gov The method involves the formation of a fluorescent complex between beryllium ions and a specific reagent, with the intensity of the emitted fluorescence being proportional to the beryllium concentration. nih.gov

A notable application of this technique in beryllium analysis involves the use of 10-hydroxybenzo[h]quinoline-7-sulfonate (HBQS) as the fluorometric reagent. osti.gov This reagent forms a stable complex with beryllium under highly alkaline conditions (pH > 12), which is then measured by a fluorometer. osti.govacs.org This methodology has proven effective for determining trace beryllium in workplace samples, such as on air filters and surface wipes, and has been developed into portable field methods. acs.orgresearchgate.net

The procedure typically involves extracting beryllium from a sample using a solution like dilute ammonium (B1175870) bifluoride, followed by the addition of a detection solution containing the fluorescent reagent. acs.orgresearchgate.net The fluorescence is then measured at the appropriate wavelength, around 475 nm for the Be-HBQS complex. researchgate.net The method is highly sensitive, with detection limits reported to be less than 1 ng of beryllium per sample. acs.org It also shows high selectivity, with negligible or minimal interference from many other metals, even when they are present in significant excess. acs.org

Table 3: Performance of Fluorescence Method for Beryllium Determination

Sample TypeBeryllium Spiked (µ g/sample )Mean Recovery (%)Relative Standard Deviation (%)Source
MCE Filter0.04810210.3 researchgate.net
MCE Filter0.0961017.0 researchgate.net
MCE Filter0.481016.5 researchgate.net
Whatman Filter0.05110011.1 researchgate.net
Whatman Filter0.10299.07.1 researchgate.net
Whatman Filter0.5199.46.4 researchgate.net

Ion Chromatography for Anionic Species

Ion Chromatography (IC) is a crucial technique for the analysis of anionic species associated with this compound. When this compound is hydrolyzed in water, it can produce nitrate (NO₃⁻) and nitrite (B80452) (NO₂⁻) ions. Ion chromatography is used to separate and quantify these anions. researchgate.net

The principle of IC involves the separation of ions based on their affinity for an ion-exchange resin packed in a column. A liquid mobile phase, or eluent, carries the sample through the column, and the separated ions are detected as they exit. For anions like nitrate and nitrite, an anion-exchange column is used. Detection is often accomplished using a conductivity detector or a UV detector, as nitrate and nitrite absorb UV light. nih.gov

In the context of this compound characterization, IC can confirm the presence and concentration of nitrate and nitrite ions that result from hydrolysis reactions, for instance, when this compound is dissolved in water or reacts with a base. This analysis is vital for understanding the chemical behavior and stability of this compound solutions. The technique is known for its sensitivity, with detection limits for nitrate and nitrite in the low µg/L range being achievable. nih.gov

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature in a controlled atmosphere. egyankosh.ac.inslideshare.net It is a primary method for studying the thermal stability and decomposition pathways of materials like this compound.

A TGA experiment produces a thermogram, which is a plot of mass versus temperature. egyankosh.ac.inlibretexts.org Plateaus on the curve indicate temperature ranges where the sample is stable, while sharp drops (inflections) signify mass loss due to processes like dehydration or decomposition. libretexts.orgjustwrite.in

For this compound, TGA reveals a stepwise decomposition process. When the hydrated form, this compound tetrahydrate (Be(H₂O)₄₂), is heated, it does not simply lose water to form the anhydrous compound. Instead, it begins to decompose at around 100°C to form beryllium hydroxide. wikipedia.org Further heating of anhydrous this compound leads to its decomposition into basic this compound (Be₄O(NO₃)₆). wikipedia.org TGA can precisely identify the temperatures at which these transitions (Ti, the initial temperature, and Tf, the final temperature) occur, providing critical data on the material's thermal thresholds. egyankosh.ac.in Derivative Thermogravimetry (DTG), which plots the rate of mass change against temperature, can be used alongside TGA to more accurately pinpoint the exact temperature of maximum decomposition rate. libretexts.org

Applications of Beryllium Nitrate in Materials Science Research

Beryllium Nitrate (B79036) as a Precursor in Advanced Materials Synthesis

As a precursor, beryllium nitrate offers a reliable route to producing high-purity beryllium compounds. americanelements.com Its solubility in water and certain organic solvents allows for its use in various solution-based synthesis methods, providing a versatile starting point for creating materials with tailored properties. Nitrate compounds, in general, are considered excellent precursors for the production of ultra-high purity compounds, catalysts, and nanoscale materials. americanelements.com

One of the primary applications of this compound in materials science is as a precursor for the synthesis of beryllium oxide (BeO). evitachem.comatamanchemicals.com The thermal decomposition of this compound is a common method to produce BeO powder. chemiday.comaskfilo.comdoubtnut.com When heated, this compound decomposes into beryllium oxide, nitrogen dioxide, and oxygen. askfilo.comwebqc.org The decomposition is complete at temperatures above 250°C, with some processes occurring at over 1000°C. chemiday.comnih.gov

The balanced chemical equation for this decomposition is: 2Be(NO₃)₂ → 2BeO + 4NO₂ + O₂ chemiday.comwebqc.org

Beryllium oxide produced from this process is a highly sought-after material for advanced ceramics due to its unique combination of properties. mrforum.comresearchgate.net BeO ceramics exhibit exceptionally high thermal conductivity, second only to diamond among electrically insulating materials, combined with high electrical resistivity, high melting point, and excellent mechanical strength. atamanchemicals.commaterion.comggsceramic.com These characteristics make BeO ceramics indispensable in applications requiring efficient heat dissipation, such as in electronics and high-temperature systems. researchgate.netgoogle.com

Specific applications for BeO ceramics derived from precursors like this compound include:

Electronics: Used in electronic heat sinks, semiconductor packages, substrates for high-density circuits, and transistor mountings. atamanchemicals.comggsceramic.comnih.gov

High-Temperature Applications: Employed in the manufacturing of crucibles for melting metals, thermocouple sheaths, and rocket nozzles. ggsceramic.comnih.gov

Nuclear Technology: Utilized as moderators and reflectors in nuclear reactors. nih.govdcceew.gov.au

Microwave Devices: Components in microwave ovens, radar systems, and laser structural components benefit from BeO's properties. atamanchemicals.comggsceramic.com

Research has focused on optimizing the synthesis of BeO from precursors to control particle size and morphology. For instance, studies have explored calcining this compound hydrate (B1144303) solutions at various temperatures (350°C, 500°C, and 650°C) to produce BeO powders, with the resulting material properties analyzed using techniques like XRD, PL, Raman, and IR spectroscopy. mrforum.com

Table 1: Properties and Applications of Beryllium Oxide (BeO)
PropertyValue/DescriptionKey Application Area
Thermal ConductivityHigh (330 W/(K·m)) atamanchemicals.comHeat Sinks, Thermal Management in Electronics materion.com
Electrical ResistivityHigh (Insulator)Electrical Insulators, Semiconductor Packages atamanchemicals.comggsceramic.com
Melting Point2,507 °C atamanchemicals.comHigh-Temperature Ceramics, Crucibles atamanchemicals.comnih.gov
Band Gap10.6 eV atamanchemicals.comDielectrics, Optical Windows ibs.re.kr
Chemical StabilityHigh, resistant to corrosion nih.govNuclear Reactor Components, Protective Coatings materion.comnih.gov

The demand for ultra-high purity materials is a driving force in advanced technology, particularly in semiconductors, electronics, and optics. americanelements.com this compound serves as an excellent precursor for producing these high-purity beryllium compounds. americanelements.com Its use in solution-based synthesis allows for the removal of impurities before the final material is formed.

The synthesis of anhydrous, homoleptic this compound has been a subject of study, as it is a key intermediate. researchgate.net Research has detailed the conversion of beryllium chloride ester adducts with dinitrogen tetroxide (N₂O₄) to form dinitrosyl tetranitratoberyllate, [NO]₂[Be(NO₃)₄]. researchgate.netresearchgate.net Subsequent thermal decomposition of this complex yields various forms of this compound, including the basic this compound Be₄O₆. researchgate.netresearchgate.net This multi-step synthesis pathway highlights the complex chemistry involved in obtaining pure this compound forms suitable for further processing.

This compound is also instrumental in creating nanomaterials. americanelements.com For example, beryllium oxide nanoparticles with average particle sizes between 15 nm and 25 nm have been synthesized by calcining precursors at 800°C. researchgate.net These nanopowders can be sintered at significantly lower temperatures (around 1600°C) compared to conventional powders, facilitating the production of dense nanostructured ceramics. researchgate.net

Catalysis Research Involving this compound

While less common than transition metals, beryllium compounds are explored for their catalytic properties in organic reactions. ontosight.aiser.nlalfachemic.com this compound can be used as a chemical reagent in various processes and can act as a catalyst. dcceew.gov.auser.nl The catalytic activity of beryllium compounds often stems from the small size and high charge density of the Be²⁺ ion, which makes it a strong Lewis acid.

Beryllium compounds have been investigated for their ability to activate chemical bonds, a key step in many catalytic cycles. rsc.org For example, computational studies have shown that certain beryllium compounds can activate carbon-halogen bonds in phenyl halides. rsc.org While these studies often focus on organometallic beryllium complexes, the fundamental Lewis acidity provided by the beryllium center is a property shared by simple salts like this compound in certain reaction environments.

In specific instances, this compound is mentioned as a catalyst for organic reactions and for hardening incandescent mantles. ser.nl Beryllium oxide, which can be synthesized from this compound, also serves as a catalyst for various organic reactions. atamanchemicals.comnih.gov

Nonaqueous Systems and Energy Applications

The study of beryllium compounds in nonaqueous systems, particularly molten salts, is relevant for nuclear energy and electrorefining applications. Molten salts are ionic liquids that can operate at high temperatures and serve as electrolytes or coolants. chalmers.sechemengineerkey.com While this compound itself has a relatively low decomposition temperature, it can be a source for beryllium ions in certain nonaqueous preparations, or its chemistry can be compared to other salts used in these high-temperature systems. nih.gov

In the context of energy applications, research into beryllium scrap purification via molten salt electrolysis is significant. researchgate.net Electrolytes such as BeCl₂-KCl and BeF₂-LiF are commonly used. researchgate.net The principles governing the electrochemical behavior of beryllium ions in these halide melts are central to developing efficient recycling and purification methods for this strategic metal.

Furthermore, beryllium-containing materials are being investigated for energy storage. Density functional theory (DFT) studies have explored beryllium-doped graphene as a potential anode material for lithium-ion batteries, suggesting that beryllium can enhance the capacity for lithium adsorption. researchgate.net The synthesis of such advanced materials could potentially involve beryllium precursors derived from high-purity sources like this compound. The synthesis of beryllium-based metal-organic frameworks (MOFs) using this compound as a reactant has yielded materials with exceptionally high surface areas, showing promise for hydrogen storage applications. researchgate.net

Emerging Applications in Low-Dimensional Materials Research

The discovery of graphene has spurred immense interest in other two-dimensional (2D) materials. chemeurope.com Research into beryllium-containing 2D materials is an emerging field with potential applications in quantum technology and electronics. chemeurope.comengins.org

An international research team successfully synthesized a novel 2D material named "beryllonitrene" (BeN₄) using high-pressure (up to 100 gigapascals) and high-temperature techniques. chemeurope.comsci.news This material consists of layers of zigzag nitrogen chains connected by beryllium atoms. engins.org The resulting distorted electronic lattice gives beryllonitrene unique properties that could be suitable for quantum technology applications. chemeurope.com While the synthesis involved elemental beryllium and nitrogen, such discoveries drive interest in the broader chemistry of beryllium-nitrogen compounds, for which this compound could be a relevant precursor in alternative, lower-pressure synthesis routes.

Q & A

Basic: What are the recommended methods for synthesizing high-purity beryllium nitrate in laboratory settings?

Methodological Answer:
this compound can be synthesized via two primary routes:

  • Reaction with nitric acid: Reacting beryllium metal or oxide with concentrated nitric acid under controlled conditions. For example:
    BeO+2HNO3Be(NO3)2+H2O\text{BeO} + 2\text{HNO}_3 \rightarrow \text{Be(NO}_3\text{)}_2 + \text{H}_2\text{O}
    Ensure stoichiometric ratios and use inert atmospheres to avoid side reactions .
  • Metathesis reaction: Combining beryllium chloride with silver nitrate in aqueous solution:
    BeCl2+2AgNO3Be(NO3)2+2AgCl\text{BeCl}_2 + 2\text{AgNO}_3 \rightarrow \text{Be(NO}_3\text{)}_2 + 2\text{AgCl} \downarrow
    Filter precipitated AgCl and evaporate the solution under vacuum for crystallization .

Key Considerations: Use high-purity reagents, conduct reactions in fume hoods, and monitor pH to prevent hydrolysis.

Basic: How can researchers safely handle and store this compound to minimize occupational exposure?

Methodological Answer:

  • Containment: Use local exhaust ventilation and enclosed systems for synthesis or handling. Establish regulated areas with clear signage .
  • PPE: Wear NIOSH-approved respirators (N100/P100 filters), nitrile gloves, and protective clothing. Avoid skin contact and inhalation .
  • Storage: Keep in airtight containers labeled with UN 2464 (Oxidizer) and store separately from combustibles. Monitor storage areas for leaks .
  • Decontamination: Implement emergency showers/eyewash stations. Use 0.1M HCl or EDTA solutions for surface decontamination .

Advanced: What experimental approaches are used to analyze the hydrolysis products of this compound in aqueous solutions?

Methodological Answer:

  • Raman Spectroscopy: Identify hydrolysis intermediates by observing shifts in nitrate (~1045 cm⁻¹) and Be-O vibrational modes. Aqueous solutions show tetra-aqua beryllium ions ([Be(H₂O)₄]²⁺) as dominant species .
  • pH Titration with NaOH: Monitor pH changes to detect hydrolysis stages. Hydrolysis above pH 4 produces insoluble Be(OH)₂ and releases NO₃⁻/NO₂⁻ ions, confirmed via ion chromatography .
  • Mass Spectrometry (ESI-MS): Characterize transient species like [Be(NO₃)(OH)]⁻ clusters in dilute solutions .

Data Interpretation: Cross-reference spectroscopic data with thermodynamic models (e.g., Pitzer equations) to account for ionic strength effects .

Advanced: How can discrepancies in reported thermal decomposition pathways of this compound be resolved?

Methodological Answer:
Conflicting reports on decomposition products (e.g., BeO vs. BeONO₂) arise from varying experimental conditions:

  • Controlled TGA-DSC: Perform thermogravimetric analysis under inert (N₂) vs. oxidative (O₂) atmospheres. Below 200°C, dehydration dominates; above 400°C, decomposition yields BeO and NOₓ gases .
  • In Situ XRD: Track crystalline phase transitions during heating. Anhydrous Be(NO₃)₂ decomposes directly to BeO, while hydrates form intermediate oxynitrates (e.g., Be₃O(NO₃)₄) .
  • Isothermal Studies: Compare kinetics at fixed temperatures (e.g., 300°C) to identify rate-limiting steps (e.g., NO₃⁻ radical release) .

Advanced: What methodologies are effective in separating beryllium from uranium/thorium in nuclear applications?

Methodological Answer:
A modified Thorex process is recommended:

Dissolution: Use HNO₃ containing this compound as a salting agent to dissolve U/Th oxides. Be²⁺ stabilizes uranyl nitrate complexes .

Solvent Extraction: Apply tributyl phosphate (TBP) in kerosene. This compound enhances uranium extraction efficiency (≥95%) while leaving Th/Be in the aqueous phase .

Precipitation: Adjust pH to 3.5–4.0 with NH₄OH to selectively precipitate Th(OH)₄. Filter and recover Be²⁺ via ion exchange .

Validation: Monitor separation factors using ICP-MS and gamma spectroscopy for Th-232/U-238 ratios .

Basic: What spectroscopic techniques are suitable for characterizing this compound’s structure?

Methodological Answer:

  • Infrared (IR) Spectroscopy: Identify nitrate symmetric/asymmetric stretches (1380–1450 cm⁻¹) and Be-O bonds (520–600 cm⁻¹) .
  • X-ray Diffraction (XRD): Resolve crystalline structures (e.g., trihydrate vs. anhydrous forms). Compare with ICDD PDF-4+ database entries .
  • Nuclear Magnetic Resonance (⁹Be NMR): Detect Be²⁺ coordination environments. Aqueous solutions show a sharp peak at δ ~0 ppm for [Be(H₂O)₄]²⁺ .

Advanced: How to design experiments to assess the impact of this compound on neutron moderation in reactor fuels?

Methodological Answer:

  • Critical Mass Experiments: Prepare fuel pins with UO₂-BeO matrices (e.g., 62.4% U-235). Measure criticality in water-moderated systems using neutron detectors. This compound’s Be content reduces moderation efficiency by 15–20% compared to pure H₂O .
  • Boron Doping: Introduce soluble boron (0.3 g/L) into uranyl nitrate solutions. Observe a 60% increase in critical mass due to neutron absorption, requiring recalibration of BeO/U ratios .
  • Monte Carlo Simulations: Model neutron flux distributions with MCNP or SERPENT codes, incorporating Be cross-section libraries (e.g., ENDF/B-VIII) .

Basic: What are the key considerations when preparing stable basic this compound solutions?

Methodological Answer:

  • Synthesis: Add Be(OH)₂ to a stoichiometric excess of Be(NO₃)₂ solution. Heat at 80°C for 24 hours to form 2Be(NO₃)₂·BeO·3H₂O .
  • Stability: Maintain NO₃/Be molar ratios ≥1:1. Solutions with 9M Be²⁺ remain stable for weeks at pH 2–2. Avoid alkalinization (pH >4) to prevent precipitation .
  • Characterization: Use Raman spectroscopy to confirm the absence of free NO₃⁻ ions, indicating successful complexation .

Advanced: What strategies address conflicting data on the solubility of this compound in organic solvents?

Methodological Answer:

  • Gravimetric Analysis: Dissolve known masses of Be(NO₃)₂ in methanol/ethanol mixtures. Filter undissolved residues and quantify via ICP-OES. Reported solubility in methanol is 0.098–4.95 mol/L, varying with temperature .
  • Dielectric Constant Correlation: Solubility inversely correlates with solvent polarity. Low-polarity solvents (e.g., acetone) show negligible solubility (<0.01 mol/L) due to Be²⁺’s high charge density .
  • Molecular Dynamics (MD) Simulations: Model solvent-Be²⁺ interactions to predict solubility. Methanol’s intermediate polarity allows partial dissociation, unlike nonpolar solvents .

Advanced: How to mitigate contamination risks in surface swipe samples containing this compound?

Methodological Answer:

  • Marker Element Analysis: Collect swipes and analyze for co-occurring elements (e.g., Al, Si) via ICP-MS. Natural Be correlates with soil-derived markers (R² >0.85), while industrial Be lacks such correlations .
  • Isotopic Fingerprinting: Compare ⁹Be/¹⁰Be ratios. Anthropogenic Be has ¹⁰Be/⁹Be <10⁻¹⁴, distinct from cosmogenic sources (¹⁰Be/⁹Be ~10⁻⁸) .
  • QA/QC Protocols: Use blank swipes and replicate sampling to distinguish contamination from background. Report detection limits (e.g., 0.1 ng Be/swipe) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.